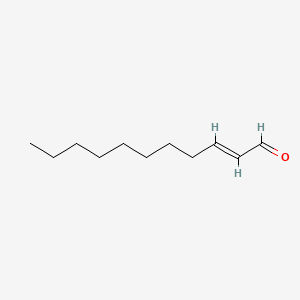

(E)-2-Undecenal

説明

2-Undecenal has been reported in Anthemis aciphylla, Arctostaphylos uva-ursi, and Patrinia villosa with data available.

Structure

3D Structure

特性

IUPAC Name |

(E)-undec-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-11H,2-8H2,1H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANBRUWVURLWGY-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20904470 | |

| Record name | (2E)-2-Undecenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to very pale straw coloured liquid; Fresh, fruity, orange peel aroma | |

| Record name | 2-Undecenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1365/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

115.00 °C. @ 10.00 mm Hg | |

| Record name | 2-Undecenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Undecenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1365/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.837-0.847 | |

| Record name | 2-Undecenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1365/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

53448-07-0, 1337-83-3, 2463-77-6 | |

| Record name | (E)-2-Undecenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53448-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001337833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Undecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Undecenal, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053448070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Undecenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-2-Undecenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Undec-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-undec-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-UNDECENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FNP3S9MG30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Undecenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(E)-2-Undecenal chemical properties and structure

Abstract

(E)-2-Undecenal is a long-chain, α,β-unsaturated aldehyde that is a significant component in the flavor and fragrance industries and occurs naturally in a variety of plants and foods.[1][2][3] Its distinct chemical structure, featuring a trans-configured double bond conjugated to an aldehyde carbonyl group, imparts characteristic reactivity and a unique sensory profile described as citrus, fatty, and fresh.[2][4] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its structural characterization through modern spectroscopic techniques, common synthetic pathways, and its principal applications. The content herein is intended for researchers, chemists, and professionals in the fields of food science, fragrance development, and chemical synthesis.

Chemical Identity and Structure

This compound is an organic compound classified as a medium-chain fatty aldehyde.[2] The molecule consists of an eleven-carbon aliphatic chain with two key functional groups that dictate its chemical behavior: a terminal aldehyde group (-CHO) and a carbon-carbon double bond between the C2 and C3 positions.[1] The "(E)" stereochemical descriptor, equivalent to the "trans" nomenclature, specifies that the higher-priority substituents on the double-bonded carbons are on opposite sides, resulting in a linear and more stable isomeric form compared to its (Z)- or cis-counterpart.

-

IUPAC Name: (E)-undec-2-enal[1]

The conjugation of the C=C double bond with the C=O of the aldehyde group creates an electron-delocalized system. This arrangement is fundamental to its reactivity, influencing electrophilic and nucleophilic additions, and its spectroscopic signature.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a powerful and diffusive odor.[4][8] It is largely nonpolar, leading to its insolubility in water but good solubility in organic solvents and oils.[3][4] The key physical constants are summarized below for rapid reference.

| Property | Value | Source(s) |

| Appearance | Pale yellow clear liquid | [8] |

| Odor Profile | Fruity, citrus, waxy, orange peel | [4][7][8] |

| Boiling Point | 115 °C @ 10 mmHg | [1][7][8] |

| Density | 0.837 - 0.849 g/mL @ 25 °C | [7][8] |

| Refractive Index | 1.452 - 1.459 @ 20 °C | [7][8] |

| Flash Point | ~104 - 113 °C | [8] |

| Water Solubility | Insoluble | [3][4] |

| XLogP3-AA | 4.2 | [1][3] |

Spectroscopic Profile and Structural Elucidation

The unique structural features of this compound give rise to a distinct spectroscopic fingerprint, which is essential for its identification and quality control.

¹H NMR Spectroscopy

The proton NMR spectrum is highly informative. The aldehyde proton (H1) characteristically appears far downfield (~9.5 ppm) as a doublet due to coupling with the adjacent vinyl proton (H2). The vinyl protons (H2 and H3) form a complex multiplet system in the olefinic region (~6.0-7.0 ppm). The large coupling constant (J-value) between H2 and H3 (>15 Hz) is diagnostic of the (E) or trans configuration. The allylic protons on C4 appear as a multiplet around 2.2 ppm, deshielded by the adjacent double bond. The remaining aliphatic protons of the octyl chain form a series of overlapping multiplets between ~1.2-1.4 ppm, culminating in a terminal methyl group triplet around 0.9 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence of the key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band appears around 1680-1705 cm⁻¹. The frequency is lower than that of a saturated aldehyde due to conjugation with the C=C bond, which weakens the carbonyl double bond.

-

C=C Stretch (Alkene): A medium-intensity band is observed around 1620-1640 cm⁻¹.

-

=C-H Bending (trans-Alkene): A characteristic strong out-of-plane bending vibration appears around 970 cm⁻¹, providing unambiguous confirmation of the (E)-stereochemistry.

-

C-H Stretch (Aldehyde): Two weak bands are typically visible around 2720 cm⁻¹ and 2820 cm⁻¹, corresponding to the C-H bond of the aldehyde group.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) is observed at m/z = 168.[5] The fragmentation pattern is characteristic of a long-chain aldehyde, with significant peaks resulting from McLafferty rearrangement and alpha/beta cleavages along the aliphatic chain. Common fragments include losses of water, ethylene, and larger alkyl radicals.

Synthesis and Reactivity

Common Synthetic Methodologies

Industrially, this compound is often synthesized via a base-catalyzed aldol condensation between nonanal (a nine-carbon aldehyde) and acetaldehyde. This reaction is a cornerstone of C-C bond formation in organic chemistry.

Causality in Synthesis: The choice of nonanal and acetaldehyde is dictated by the target structure: nonanal provides the C9 backbone (C3 to C11), and acetaldehyde provides the C2-aldehyde framework. A base catalyst (e.g., NaOH) is used to deprotonate the alpha-carbon of acetaldehyde, forming a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of nonanal. The subsequent dehydration of the aldol adduct is typically facile due to the formation of the stable conjugated system, yielding the final α,β-unsaturated aldehyde.

Experimental Protocol: Aldol Condensation Synthesis

-

Reaction Setup: A solution of nonanal in a suitable solvent (e.g., ethanol) is chilled in an ice bath in a three-neck flask equipped with a mechanical stirrer and a dropping funnel.

-

Base and Enolate Formation: A dilute aqueous solution of sodium hydroxide is slowly added to acetaldehyde at low temperature to generate the enolate in situ.

-

Condensation: The enolate solution is added dropwise to the chilled nonanal solution with vigorous stirring. The temperature is maintained below 10 °C to control the reaction rate and minimize side reactions.

-

Dehydration & Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature to drive the dehydration of the intermediate aldol. The reaction is then quenched by neutralization with a dilute acid (e.g., HCl).

-

Workup and Purification: The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The crude product is then purified by vacuum distillation to yield pure this compound. The boiling point of 115 °C at 10 mm Hg is a key parameter for collection.[1][8]

Caption: Aldol condensation pathway for this compound synthesis.

Applications and Biological Relevance

Flavor and Fragrance Industry

This compound is a widely used flavor and fragrance agent.[1][8][9] Its powerful, diffusive aroma with notes of citrus peel (orange and grapefruit), fruit, and wax makes it a valuable component in fine fragrances, soaps, and detergents.[4][8][10] In the flavor industry, it is employed to enhance citrus, buttery, and even savory meat nuances in a variety of consumer products.[3]

Natural Occurrence and Biological Activity

This aldehyde occurs naturally in various plants and foods, including cilantro, citrus peels, and certain fruits.[1][2][3] Its presence contributes to the characteristic aroma of these natural products. Some studies have indicated that this compound and similar long-chain aldehydes possess antimicrobial and nematicidal properties, suggesting potential applications in the development of natural preservatives or agrochemicals.[11][12]

Safety and Handling

From a regulatory standpoint, this compound is classified as a skin and eye irritant and may cause allergic skin reactions.[1][13][14]

-

GHS Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[1]

-

Precautionary Measures: Standard laboratory safety protocols should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[8][14] All handling should be performed in a well-ventilated area or a chemical fume hood.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated 2-undecenal and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[9]

Conclusion

This compound is a chemically significant α,β-unsaturated aldehyde with a well-defined structure-property relationship. Its conjugated system dictates its chemical reactivity and provides a clear spectroscopic fingerprint for unambiguous identification. Through established synthetic protocols like the aldol condensation, it is produced for widespread use in consumer goods, where its unique sensory profile adds significant value. A thorough understanding of its physicochemical properties, synthesis, and safety is paramount for its effective and responsible application in research and industry.

References

- 1. This compound | C11H20O | CID 5283356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB019963) - FooDB [foodb.ca]

- 3. scent.vn [scent.vn]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Undecenal, E- [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. trans-2-Undecenal = 95 , stabilized, FG 53448-07-0 [sigmaaldrich.com]

- 8. This compound, 53448-07-0 [thegoodscentscompany.com]

- 9. 2-Undecenal | C11H20O | CID 62447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-undecenal, 2463-77-6 [thegoodscentscompany.com]

- 11. chemimpex.com [chemimpex.com]

- 12. (E)-2-decenal, 3913-81-3 [thegoodscentscompany.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Identification of (E)-2-Undecenal (CAS Number: 53448-07-0)

A Senior Application Scientist's Handbook for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (E)-2-Undecenal

This compound, with the CAS number 53448-07-0, is an α,β-unsaturated aldehyde that possesses a characteristic fresh, citrusy, and waxy aroma.[1] This medium-chain aldehyde is a significant component in the flavor and fragrance industry, contributing to the sensory profile of a wide range of consumer products.[2] Its natural occurrence has been reported in various plants, including coriander, and it is also formed during the heating of certain oils.[3][4] Beyond its organoleptic properties, the study of α,β-unsaturated aldehydes is of interest to researchers in drug development and toxicology due to their potential biological activities and as byproducts of lipid peroxidation.[5]

This technical guide provides a comprehensive overview of the essential methodologies for the unambiguous identification and characterization of this compound. As a Senior Application Scientist, the rationale behind the selection of each analytical technique and the interpretation of the resulting data will be elucidated to ensure both scientific rigor and practical applicability.

Physicochemical Properties: A Foundation for Analysis

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods. These properties dictate the choice of solvents, chromatographic conditions, and sample preparation techniques.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O | [6] |

| Molecular Weight | 168.28 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 115 °C @ 10.00 mm Hg | [6] |

| Specific Gravity | 0.837 to 0.847 @ 25 °C | [7] |

| Refractive Index | 1.452 to 1.459 @ 20 °C | [7] |

| Flash Point | 104.44 °C (220.00 °F) | [7] |

| Solubility | Insoluble in water; soluble in alcohol | [1] |

Synthesis of this compound: A General Laboratory Approach

While this compound is commercially available, an understanding of its synthesis is valuable for researchers who may need to produce it in-house, for example, for use as a reference standard. A common and effective method for the synthesis of α,β-unsaturated aldehydes is the Wittig reaction.[8][9] This reaction involves the treatment of an aldehyde with a phosphorus ylide.

The general synthetic pathway for this compound via a Wittig-type reaction would involve the reaction of nonanal with a suitable two-carbon phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde. The use of a stabilized ylide generally favors the formation of the (E)-isomer.[9]

Caption: General workflow for the synthesis of this compound via the Wittig reaction.

Analytical Identification and Characterization

A multi-technique approach is essential for the definitive identification and purity assessment of this compound. The following sections detail the principles and experimental protocols for the most pertinent analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound, providing both chromatographic separation and structural information from the mass spectrum.[10]

Rationale for Experimental Choices: The selection of a non-polar or mid-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is ideal for the separation of flavor and fragrance compounds based on their boiling points and relative polarities.[11] Electron ionization (EI) is the standard ionization technique for creating a reproducible fragmentation pattern that can be compared against spectral libraries.[3]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in a volatile organic solvent such as hexane or dichloromethane.[6]

-

From the stock solution, prepare a working standard of approximately 10 µg/mL.

-

-

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

-

GC Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl/95% dimethylpolysiloxane stationary phase.[11]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL with a split ratio of 100:1.[11]

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

-

MS Conditions:

Data Interpretation: The identity of this compound is confirmed by comparing the retention time of the analyte peak with that of a pure standard and by matching the acquired mass spectrum with a reference spectrum from a database such as the NIST/EPA/NIH Mass Spectral Library.[12] The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 168 and a series of fragment ions.

Caption: Workflow for the identification of this compound using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound will exhibit characteristic signals for the aldehydic proton, the vinylic protons, and the protons of the alkyl chain. The coupling constants between the vinylic protons are diagnostic for the (E)-stereochemistry. A visual representation of the ¹H-NMR spectrum can be found on spectral databases.[13]

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum will show distinct resonances for the carbonyl carbon, the two olefinic carbons, and the carbons of the alkyl chain.

Expected NMR Data:

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity |

| Aldehydic (-CHO) | 9.4 - 9.5 | doublet |

| Vinylic (α to C=O) | 6.0 - 6.2 | doublet of triplets |

| Vinylic (β to C=O) | 6.8 - 7.0 | doublet of triplets |

| Alkyl chain | 0.8 - 2.3 | various |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 190 - 195 |

| Vinylic (β to C=O) | 150 - 160 |

| Vinylic (α to C=O) | 130 - 140 |

| Alkyl chain | 14 - 35 |

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for the quantification of this compound, especially in complex matrices where GC may not be suitable. Due to the lack of a strong chromophore in the underivatized aldehyde, a derivatization step is typically employed to enhance UV detection.[14] The most common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable, UV-active hydrazone.[15][16]

Rationale for Experimental Choices: Reversed-phase chromatography using a C18 column is the standard for separating the relatively non-polar DNPH derivatives.[2] A gradient elution with acetonitrile and water allows for the efficient separation of a range of aldehyde-DNPH derivatives.[17] UV detection at approximately 360 nm provides high sensitivity for the resulting hydrazones.[16]

Experimental Protocol: HPLC-UV Analysis of this compound-DNPH Derivative

-

Derivatization:

-

To a solution of this compound in acetonitrile, add an excess of a solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a catalytic amount of acid (e.g., sulfuric acid).

-

Allow the reaction to proceed at room temperature for at least one hour.

-

-

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV-Vis Diode Array Detector (DAD).

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.[17]

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

Start at 60% B.

-

Linear gradient to 100% B over 15 minutes.

-

Hold at 100% B for 5 minutes.

-

Return to 60% B and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 360 nm.[16]

-

Data Interpretation: The this compound-DNPH derivative is identified by comparing its retention time to that of a derivatized standard. Quantification is achieved by creating a calibration curve from standards of known concentrations.

Caption: Workflow for the identification and quantification of this compound using HPLC-UV after DNPH derivatization.

Conclusion: A Self-Validating System for Identification

The robust identification of this compound relies on a confluence of analytical evidence. By employing a primary identification technique such as GC-MS, which provides both chromatographic and structural information, and complementing it with spectroscopic data from NMR and quantitative data from HPLC, a self-validating analytical system is established. This multi-faceted approach ensures the highest degree of confidence in the identity and purity of this compound, a critical requirement for researchers, scientists, and drug development professionals. The methodologies outlined in this guide provide a solid foundation for the accurate and reliable characterization of this important α,β-unsaturated aldehyde.

References

- 1. youtube.com [youtube.com]

- 2. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]

- 3. agilent.com [agilent.com]

- 4. 2-Undecenal | C11H20O | CID 62447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spin.niddk.nih.gov [spin.niddk.nih.gov]

- 6. This compound | C11H20O | CID 5283356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 53448-07-0 [thegoodscentscompany.com]

- 8. Wittig Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. rroij.com [rroij.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. 2-Undecenal, E- [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. epa.gov [epa.gov]

- 15. agilent.com [agilent.com]

- 16. unitedchem.com [unitedchem.com]

- 17. agilent.com [agilent.com]

The Ubiquitous Yet Understated Presence of (E)-2-Undecenal in Nature: A Technical Guide for Researchers

Abstract

(E)-2-Undecenal, a medium-chain α,β-unsaturated aldehyde, is a volatile organic compound that contributes significantly to the characteristic aroma and flavor profiles of a diverse range of plants and food products. While often overshadowed by more extensively studied flavor compounds, its distinct citrusy, fatty, and green notes are pivotal in the sensory perception of many culinary ingredients. This in-depth technical guide provides a comprehensive overview of the natural occurrence of this compound, delves into its probable biosynthetic origins within the well-established lipoxygenase pathway, and presents a detailed, field-proven protocol for its extraction and quantification. This document is intended for researchers, scientists, and professionals in the fields of food science, natural product chemistry, and drug development who seek to understand and harness the properties of this intriguing aldehyde.

Introduction: The Chemical and Sensory Profile of this compound

This compound (C₁₁H₂₀O) is a fatty aldehyde characterized by a carbon chain of eleven atoms with a double bond between the second and third carbon atoms in the trans configuration.[1][2] Its chemical structure imparts a unique combination of volatility and reactivity, making it a key contributor to the aroma of various natural products.

The sensory characteristics of this compound are often described as a complex medley of notes. At low concentrations, it imparts fresh, citrusy, and slightly floral aromas, reminiscent of orange and grapefruit peel.[3] As the concentration increases, more waxy, fatty, and green nuances become apparent.[4] This multifaceted sensory profile allows it to play a significant role in the overall flavor bouquet of the foods in which it is present.

Natural Occurrence: A Survey of this compound in the Plant and Food Kingdom

This compound has been identified as a natural volatile constituent in a variety of plants and food products. Its presence is particularly notable in herbs, fruits, and certain cooked meats, where it contributes to their characteristic flavors.

| Plant/Food Source | Common Name | Reported Occurrence | Sensory Contribution |

| Coriandrum sativum | Cilantro / Coriander | Leaves and essential oil[5][6] | Key component of the "soapy-green" aroma of cilantro.[7] |

| Citrus species | Orange, Grapefruit | Peel[3][4] | Contributes to the fresh, zesty, and slightly bitter aroma of citrus peel. |

| Rubus species | Blackberries | Fruit[1][8] | Part of the complex fruity and green aroma profile. |

| Cooked Meats | Beef, Pork, Chicken | Present after cooking | Contributes to the roasted, fatty, and savory notes.[4] |

| Dairy Products | Butter, Milk | Trace amounts | Imparts subtle waxy and fatty notes.[4][8] |

| Nuts | Roasted Nuts | Present after roasting | Contributes to the overall roasted and nutty aroma.[4] |

Table 1. Documented natural occurrences of this compound in various plants and food products.

Biosynthesis: A Probable Extension of the Lipoxygenase (LOX) Pathway

The precise enzymatic pathway leading to the formation of this compound in plants has not been definitively elucidated. However, based on the well-established biosynthesis of other α,β-unsaturated aldehydes, it is highly probable that it originates from the oxidative cleavage of a long-chain unsaturated fatty acid via the lipoxygenase (LOX) pathway.[9][10] This pathway is responsible for the production of "green leaf volatiles" (GLVs), which are C6 and C9 aldehydes and alcohols that impart the characteristic "green" smell to freshly cut leaves.

The proposed biosynthetic route for this compound likely involves the following key steps:

-

Release of a Precursor Fatty Acid: A specific C₁₃ or longer unsaturated fatty acid is released from membrane lipids by the action of a lipase.

-

Dioxygenation by Lipoxygenase (LOX): The fatty acid is then oxygenated by a specific lipoxygenase enzyme to form a hydroperoxide.

-

Cleavage by Hydroperoxide Lyase (HPL): The hydroperoxide is subsequently cleaved by a hydroperoxide lyase, yielding a C₁₁ aldehyde fragment, likely (Z)-3-Undecenal, and an oxo-acid.

-

Isomerization: The initially formed (Z)-3-Undecenal is then isomerized to the more stable this compound, a reaction that can occur spontaneously or be catalyzed by an isomerase.

While the LOX pathway is well-documented for C18 fatty acids like linoleic and linolenic acid leading to C6 and C9 aldehydes, the specific enzymes with affinity for a longer-chain precursor for this compound remain to be identified.

Figure 1. Probable Biosynthetic Pathway of this compound.

Analytical Methodology: A Validated Protocol for Extraction and Quantification

Accurate quantification of this compound in complex matrices such as plant tissues and food products requires a sensitive and specific analytical method. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for this purpose. For the highest level of accuracy and to correct for matrix effects and analyte loss during sample preparation, the use of a stable isotope-labeled internal standard in a Stable Isotope Dilution Assay (SIDA) is strongly recommended.[3][11]

Experimental Protocol: HS-SPME-GC-MS with Stable Isotope Dilution

This protocol provides a step-by-step methodology for the quantification of this compound in a plant matrix, such as cilantro leaves.

Materials and Reagents:

-

Fresh plant material (e.g., cilantro leaves)

-

This compound analytical standard

-

Deuterated this compound (e.g., this compound-d₂) as an internal standard

-

Saturated sodium chloride (NaCl) solution

-

Deionized water

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Procedure:

-

Sample Preparation:

-

Homogenize a known weight (e.g., 2.0 g) of the fresh plant material with a known volume (e.g., 5.0 mL) of saturated NaCl solution in a blender or with a mortar and pestle to inhibit enzymatic activity.

-

Transfer the homogenate to a 20 mL headspace vial.

-

-

Internal Standard Spiking:

-

Add a known amount of the deuterated this compound internal standard solution to the vial. The amount should be chosen to be in the mid-range of the expected concentration of the native analyte.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Immediately seal the vial with the magnetic screw cap.

-

Place the vial in a heating block or water bath set to a specific temperature (e.g., 60 °C).

-

Equilibrate the sample for a set time (e.g., 15 minutes) with agitation.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorb the extracted volatiles from the SPME fiber in the heated GC injection port (e.g., 250 °C) for a specified time (e.g., 5 minutes) in splitless mode.

-

Separate the compounds on the capillary column using a suitable temperature program (e.g., initial temperature of 40 °C held for 2 minutes, ramp at 5 °C/min to 250 °C, and hold for 5 minutes).

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity. Monitor characteristic ions for both native this compound (e.g., m/z 69, 83, 97, 111, 126, 168) and the deuterated internal standard.

-

-

Quantification:

-

Prepare a calibration curve by analyzing a series of standards containing known concentrations of this compound and a fixed concentration of the deuterated internal standard.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Calculate the concentration of this compound in the sample by using the peak area ratio obtained from the sample analysis and the regression equation from the calibration curve.

-

Figure 2. Analytical Workflow for this compound Quantification.

Conclusion and Future Perspectives

This compound is a naturally occurring aldehyde with a significant, though often subtle, impact on the flavor and aroma of numerous plants and foods. While its biosynthetic pathway is likely an extension of the well-understood lipoxygenase pathway, further research is needed to identify the specific enzymes and precursor fatty acids involved in its formation. The analytical methodology presented in this guide, utilizing HS-SPME-GC-MS with stable isotope dilution, provides a robust and accurate framework for the quantification of this compound in complex matrices. A deeper understanding of the natural occurrence, biosynthesis, and analytical chemistry of this compound will not only enhance our knowledge of food flavor but also open avenues for its potential application in the flavor and fragrance industry and as a biomarker in agricultural and food processing studies.

References

- 1. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formation of lipoxygenase-pathway-derived aldehydes in barley leaves upon methyl jasmonate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Lipoxygenase and hydroperoxide lyase activities in ripening strawberry fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oleic acid - Wikipedia [en.wikipedia.org]

- 7. Characterization of volatile profile from different coriander (Coriandrum sativum L.) varieties via HS-SPME/GC-MS combined with E-nose analyzed by chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Changes in volatile compounds of gamma-irradiated fresh cilantro leaves during cold storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Biological Activities and Mechanisms of (E)-2-Undecenal

Executive Summary: (E)-2-Undecenal is a naturally occurring α,β-unsaturated aldehyde found in various plants and a constituent of many flavors and fragrances.[1][2][3] Beyond its sensory properties, this medium-chain aldehyde exhibits a range of biological activities, most notably potent antifungal and potential nematicidal effects. Its core mechanism of action is centered on the disruption of cellular membrane integrity and the inhibition of key membrane-bound enzymes, such as H+-ATPase. This guide synthesizes the current scientific understanding of this compound's biological activities, delves into its molecular mechanisms, provides detailed experimental protocols for its study, and identifies critical gaps in the existing literature, particularly concerning its cytotoxic and anticancer potential.

Introduction to this compound: A Molecule of Interest

This compound, also known as trans-2-Undecenal, is a C11 fatty aldehyde characterized by a carbonyl group and a carbon-carbon double bond between the α and β positions.[3] This structural feature, the α,β-unsaturated aldehyde moiety, is critical to its chemical reactivity and biological efficacy.

Chemical Profile:

-

IUPAC Name: (E)-undec-2-enal[1]

-

Molecular Formula: C₁₁H₂₀O[1]

-

Molecular Weight: 168.28 g/mol [1]

-

CAS Number: 53448-07-0[4]

-

Appearance: Colorless to pale straw-colored liquid[2]

-

Solubility: Insoluble in water; soluble in ethanol and oils[5]

-

Natural Occurrence: Found in citrus peels, coriander, cilantro, and various other plants and herbs.[2][3]

The lipophilic nature of its nine-carbon aliphatic tail combined with the reactive electrophilic nature of the α,β-unsaturated carbonyl system underpins its ability to interact with and traverse cellular membranes.

Antimicrobial Properties: A Multi-Faceted Mechanism

The primary and most well-documented biological activity of this compound is its antimicrobial effect, particularly against fungi. The mechanism is not one of simple toxicity but a sophisticated, multi-pronged attack on the microbial cell's primary defense: the plasma membrane.

The Dual-Pronged Mechanism of Antimicrobial Action

The efficacy of this compound and related 2-alkenals stems from two synergistic mechanisms targeting the cell membrane.

-

Biophysical Membrane Disruption: this compound functions as a nonionic surfactant. Its alkyl chain readily inserts into the hydrophobic core of the microbial lipid bilayer. This intercalation disrupts the highly ordered structure of the membrane phospholipids, leading to a gross perturbation of membrane integrity.[6][7] The consequences of this physical disruption are catastrophic for the cell and include:

-

Inhibition of Plasma Membrane H+-ATPase: In fungi such as Saccharomyces cerevisiae, this compound has been shown to specifically inhibit the plasma membrane H+-ATPase.[6] This proton pump is vital for maintaining cellular pH homeostasis and generating the proton-motive force necessary for nutrient uptake. By inhibiting this enzyme, the aldehyde prevents the glucose-induced acidification of the external medium, effectively crippling the cell's metabolic activity and transport systems.[6][10]

The combination of physical membrane destabilization and specific enzyme inhibition results in a potent and rapid fungicidal effect.

Caption: Dual antimicrobial mechanism of this compound.

Potent Antifungal Activity

This compound has demonstrated significant fungicidal activity. A systematic study of (2E)-alkenals from C5 to C14 found that the C11 chain of this compound was optimal for activity against Saccharomyces cerevisiae.[6]

| Compound | Test Organism | Metric | Value | Reference |

| This compound | Saccharomyces cerevisiae ATCC 7754 | MFC | 6.25 µg/mL | [6] |

| (E)-2-Decenal | Saccharomyces cerevisiae ATCC 7754 | MFC | 12.5 µg/mL | [6] |

| MFC: Minimum Fungicidal Concentration |

The time-kill curve analysis revealed that this fungicidal action is rapid, effective at all growth stages of the yeast, and independent of pH.[6]

Antibacterial Activity

While the mechanism of membrane disruption is broadly applicable, specific quantitative data for this compound against bacterial strains is less prevalent in the literature. Studies on related α,β-unsaturated aldehydes confirm a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound likely shares these properties.[9] The primary mode of action is presumed to be the same perturbation of the plasma membrane's lipid fraction.[8]

Experimental Protocols

Causality: This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth. It provides a quantitative measure of bacteriostatic or fungistatic activity.

-

Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Culture Preparation: Inoculate a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for yeast) with the test microorganism and adjust the turbidity to a 0.5 McFarland standard (~1-5 x 10⁸ CFU/mL for bacteria, ~1-5 x 10⁶ CFU/mL for yeast). Dilute this suspension 1:100 in fresh broth to achieve the final inoculum density.

-

Serial Dilution: In a 96-well microtiter plate, add 100 µL of broth to wells 2 through 12. Add 200 µL of the this compound stock solution, appropriately diluted in broth, to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, to well 10. Discard 100 µL from well 10.

-

Controls: Well 11 serves as the growth control (broth and inoculum, no compound). Well 12 serves as the sterility control (broth only).

-

Inoculation: Add 100 µL of the final diluted inoculum to wells 1 through 11, bringing the final volume to 200 µL.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

-

Reading Results: The MIC is the lowest concentration of this compound in which there is no visible turbidity.

Self-Validation: The clarity of the sterility control and robust growth in the growth control validate the assay conditions.

Causality: PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population, making it an excellent direct indicator of catastrophic membrane damage.

-

Cell Preparation: Grow the microbial culture to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to a defined optical density (e.g., OD₆₀₀ = 0.5).

-

Treatment: Aliquot the cell suspension into microcentrifuge tubes. Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a positive control (e.g., 70% isopropanol) and a negative control (vehicle, e.g., DMSO in PBS).

-

Incubation: Incubate the tubes for a defined period (e.g., 30-60 minutes) at room temperature.

-

Staining: Add PI to each tube to a final concentration of 2 µM.

-

Analysis: Analyze the samples immediately using a flow cytometer or a fluorescence microscope. Excite at ~488 nm and measure emission at ~617 nm. An increase in the PI-positive cell population indicates membrane permeabilization.

Nematicidal Activity: An Unclear Picture

The activity of this compound against nematodes presents a contradictory and intriguing area of research. Its presence in plant extracts known to have nematicidal properties suggests a potential role.

One study identified this compound as a prominent constituent in methanol extracts of Ailanthus altissima wood.[11][12][13] However, when the pure compound was tested against the root-knot nematode Meloidogyne javanica, it was found to be inactive at the tested concentrations.[11][12] In contrast, other aldehydes in the same extract, (E,E)-2,4-decadienal and (E)-2-decenal, showed potent activity.[11][12]

Conversely, a different study assessing volatile organic compounds against the root-lesion nematode Pratylenchus penetrans found that trans-2-undecenal exhibited strong nematicidal activity.[14]

This discrepancy highlights a key principle in drug discovery: biological activity can be highly species-specific. The structural differences between Meloidogyne and Pratylenchus or variations in experimental design could account for the conflicting results.

Further research indicates that the mechanism of nematicidal action for related aldehydes involves entry through the digestive system rather than the cuticle, leading to internal ultrastructural damage, including degeneration of pseudocoel cells and malformation of somatic muscles.[14]

Gaps in Current Research & Future Directions

While the antimicrobial properties of this compound are established, significant gaps remain in our understanding of its broader biological activities.

Cytotoxicity and Anticancer Potential

A thorough review of the scientific literature reveals a notable absence of studies investigating the cytotoxic or anticancer properties of this compound. The reactive α,β-unsaturated aldehyde moiety is a known Michael acceptor, capable of forming covalent adducts with cellular nucleophiles like cysteine residues in proteins (e.g., glutathione, thioredoxin reductase). This reactivity is a hallmark of several anticancer agents.

Future Direction: The logical next step is to screen this compound for cytotoxicity against a panel of human cancer cell lines (e.g., NCI-60). A standard MTT assay would be an appropriate initial screen to determine IC₅₀ values and identify sensitive cell lines for further mechanistic studies.

Caption: Workflow for an MTT cytotoxicity assay.

-

Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Anti-parasitic Activity

Some sources allude to pharmacological activities of cilantro's aliphatic aldehydes, which would include this compound, against parasites like Leishmania donovani.[15] However, peer-reviewed, verifiable studies focusing specifically on this compound are required to substantiate these claims. This represents another promising but underexplored avenue of research.

Structure-Activity Relationships

The biological activity of 2-alkenals is intrinsically linked to their chemical structure.

-

α,β-Unsaturated System: This feature is paramount. It acts as an electrophilic Michael acceptor, enabling covalent reactions with biological nucleophiles. Saturated aldehydes lacking the C=C double bond are significantly less active.

-

Alkyl Chain Length: The length of the aliphatic chain dictates the compound's hydrophobicity and, therefore, its ability to partition into the lipid bilayer. For antifungal activity against S. cerevisiae, the C11 chain of this compound was found to be optimal, suggesting a perfect balance between hydrophilicity and hydrophobicity for membrane disruption.[6] Shorter or longer chains result in decreased activity.

Conclusion and Outlook

This compound is a bioactive natural product with well-defined antifungal properties rooted in a dual mechanism of membrane disruption and H+-ATPase inhibition. Its role as a nematicidal agent is plausible but requires further investigation to resolve conflicting reports and establish species specificity. The most significant opportunity for future research lies in the systematic evaluation of its cytotoxic and potential anticancer activities, a field that remains entirely unexplored. Given its reactive chemical nature and proven ability to interfere with fundamental cellular processes, this compound warrants deeper investigation as a lead compound in the development of novel therapeutic agents.

References

- 1. This compound | C11H20O | CID 5283356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Undecenal | C11H20O | CID 62447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB019963) - FooDB [foodb.ca]

- 4. 2-Undecenal, E- [webbook.nist.gov]

- 5. scent.vn [scent.vn]

- 6. Mechanism of action and initial evaluation of a membrane active all-D-enantiomer antimicrobial peptidomimetic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of the H+-ATPase in bovine adrenal chromaffin granule ghosts by diethylstilbestrol. Evidence for a tight coupling between ATP hydrolysis and proton translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nematicidal activity of (E,E)-2,4-decadienal and (E)-2-decenal from Ailanthus altissima against Meloidogyne javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 2-undecenal, 2463-77-6 [thegoodscentscompany.com]

An In-depth Technical Guide to the Olfactory Profile and Sensory Analysis of (E)-2-Undecenal

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

(E)-2-Undecenal is a medium-chain α,β-unsaturated aldehyde that is a significant component in the flavor and fragrance industry. Its potent and complex odor profile, characterized by distinct citrus, fatty, and green notes, makes it a valuable ingredient and an interesting subject for sensory and chemoreception research. This guide provides a detailed examination of the olfactory characteristics of this compound, outlines the rigorous scientific methodologies used for its sensory evaluation, and explores the molecular basis for its perception. We delve into both instrumental-sensory techniques, such as Gas Chromatography-Olfactometry (GC-O), and purely sensory protocols like Quantitative Descriptive Analysis (QDA). Furthermore, this document discusses the crucial structure-odor relationships and the potential molecular mechanisms of olfactory receptor activation that govern its unique scent profile.

Introduction to this compound

This compound, also known as trans-2-undecenal, is an organic compound classified as a medium-chain fatty aldehyde.[1][2] Its molecular structure consists of an eleven-carbon chain with a double bond in the trans (E) configuration between carbons 2 and 3, and an aldehyde functional group at position 1.[3] This specific arrangement of functional groups is critical to its characteristic odor and reactivity.

Chemical Identity:

Naturally occurring, this compound has been identified as a key volatile component in a variety of plants and foods, most notably in coriander (cilantro) leaves, citrus peels, and evergreen blackberries.[1][2][5] Its presence imparts a characteristic fresh, green, and somewhat fatty aroma to these natural products. In the flavor and fragrance industry, it is widely used to build or enhance citrus notes, particularly orange and grapefruit, and to add complexity to floral and herbal compositions like rose and clary sage.[6][7]

The Olfactory Profile of this compound

The scent of this compound is powerful, diffusive, and multifaceted.[8] Its profile is not defined by a single note but by a constellation of characteristic descriptors that have been identified through extensive sensory analysis.

Qualitative Description

The perceived odor of this compound is a complex blend of several primary and secondary notes. It is crucial to evaluate the compound in a diluted form (e.g., 1% in a solvent like dipropylene glycol) to appreciate its nuances without overwhelming the olfactory system.[8][9] The principal descriptors are summarized in the table below.

| Primary Descriptors | Secondary & Nuanced Descriptors | Source(s) |

| Aldehydic | Orange Peel | [8][9] |

| Fatty / Waxy | Green | [5][8] |

| Citrus | Soapy | [7][8] |

| Fresh | Floral | [5] |

| Fruity | Cucumber, Meaty | [5][8] |

The dominant impression is often a fresh, powerful aldehydic note, immediately followed by fatty and waxy characteristics, which are typical for medium-chain aldehydes. This is overlaid with a distinct citrus character, often specified as orange peel, and a fresh green nuance.[8][9]

Quantitative Aspects and Odor Potency

| Aldehyde | Carbon Atoms | Odor Detection Threshold (ppb, in air) | Source(s) |

| Propanal | 3 | 2.0 | [6] |

| Butanal | 4 | 0.46 | [6] |

| Hexanal | 6 | 0.33 | [6] |

| Octanal | 8 | 0.17 | [6] |

| Nonanal | 9 | 0.53 | [6] |

This table illustrates the trend of increasing potency up to octanal. The increase in the threshold for nonanal suggests a potential decrease in binding affinity for olfactory receptors as the chain length extends further.

Based on this trend, it is scientifically reasonable to posit that this compound (C11) possesses a very low odor detection threshold, likely in the low parts-per-billion (ppb) range, contributing to its significant impact in formulations even at trace concentrations.

Methodologies for Olfactory Profile Determination

Characterizing an odorant as complex as this compound requires a combination of instrumental analysis coupled with human sensory perception. These methodologies are designed to be self-validating through rigorous controls, panelist training, and statistical analysis.

Instrumental-Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)

Causality: To definitively link a specific odor perception to a single chemical compound within a complex mixture (e.g., a natural extract), it is necessary to separate the components and evaluate their odor individually. GC-O is the gold standard for this purpose, as it combines the high-resolution separation power of gas chromatography with the unparalleled sensitivity and specificity of the human nose as a detector.[1][10][11]

Protocol: Aroma Extract Dilution Analysis (AEDA) via GC-O

AEDA is a powerful GC-O technique used to determine the most potent odorants in a sample by analyzing stepwise dilutions of an extract. The highest dilution at which an odor is still detected corresponds to its flavor dilution (FD) factor, which is proportional to its odor potency.[12]

-

Sample Preparation: Prepare a solvent extract of the material of interest (e.g., cilantro leaves). Concentrate the extract to a specific volume.

-

Dilution Series: Create a series of stepwise dilutions of the concentrated extract with a solvent (e.g., 1:2, 1:4, 1:8, and so on).

-

GC-O Analysis:

-

Inject an aliquot of the most concentrated extract into the GC-O system. The column effluent is split between a chemical detector (like a Mass Spectrometer, MS) and a heated sniffing port.[13]

-

A trained sensory panelist sniffs the effluent and records the time, duration, and description of every odor perceived.

-

Simultaneously, the MS records the mass spectrum of the eluting compound.

-

-

Iterative Analysis: Repeat the analysis for each successive dilution. The panelist notes which odors persist at higher dilutions.

-

Data Analysis: Correlate the sensory data (retention time of an odor) with the instrumental data (retention time and mass spectrum of a chemical peak). The FD factor for each compound is the highest dilution factor at which its odor was detected.

-

Validation: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of an authentic, high-purity reference standard analyzed under identical conditions. The odor perceived from the reference standard at the sniffing port must match the description from the sample analysis.

Human Sensory Analysis: Quantitative Descriptive Analysis (QDA®)

Causality: While GC-O identifies key odorants, QDA is used to create a complete, objective, and reproducible sensory "fingerprint" of a substance.[14][15] This requires replacing the subjectivity of untrained consumers with a panel of highly trained, calibrated human instruments. The methodology is self-validating through rigorous panelist training, performance monitoring, and the use of reference standards to anchor the lexicon.[16]

Protocol: Sensory Profiling of Pure this compound

-

Panelist Selection & Training (40-100+ hours):

-

Select individuals based on their sensory acuity, motivation, and ability to articulate perceptions.

-

Train the panel to identify and describe a wide range of aroma references relevant to the product category (e.g., fatty acids for "waxy," citral for "citrus," hexanal for "green"). This forms a standardized lexicon.[14]

-

-

Lexicon Development: The panel, guided by a panel leader, evaluates this compound (at a fixed, safe concentration) and other relevant aldehydes. Through discussion, they develop a consensus list of specific attributes (e.g., "orange peel," "waxy," "green-leafy") that fully describe the sensory experience.

-

Scale Anchoring: Each panelist is trained to use an intensity scale (e.g., a 15-cm graphic line scale) in a consistent manner. Physical or chemical references are used to "anchor" points on the scale (e.g., a specific concentration of citral might be defined as a "12" for citrus intensity).

-

Blinded Evaluation:

-

Samples of this compound, properly diluted and coded with random three-digit numbers, are presented to the panelists in individual sensory booths.

-

Panelists independently rate the intensity of each attribute from the developed lexicon on their scorecards. Replicates are included to assess individual panelist reproducibility.

-

-

Statistical Analysis: The data from all panelists is collected and analyzed using multivariate statistics (e.g., Analysis of Variance - ANOVA, Principal Component Analysis - PCA). This analysis assesses panel performance, determines significant differences between products, and generates a quantitative sensory profile.[17]

Scientific Basis of Odor Perception

Structure-Odor Relationships (SORs)

The olfactory profile of this compound is a direct consequence of its molecular structure. Key features dictate its interaction with olfactory receptors and thus its perceived scent.[18]

-

The Aldehyde Functional Group (-CHO): This is the primary "odor-bearing" or osmophoric group. It is a key feature for binding to a specific subset of olfactory receptors.[7]

-

The Alkyl Chain (C11): The length and linearity of the carbon chain are critical. The 11-carbon chain contributes to the characteristic "fatty" and "waxy" notes. As seen in the ODT table, chain length modulates potency, influencing how well the molecule fits into the binding pocket of a receptor.[6][19]

-

The C2-C3 Double Bond (α,β-unsaturation): The presence of this double bond in conjugation with the aldehyde carbonyl introduces electronic and conformational rigidity. It is known to contribute to the "green" and "fresh" characteristics and differentiates its odor from its saturated counterpart, undecanal, which is described as more fatty, floral, and soapy.

-

The (E)-Stereochemistry: The trans configuration of the double bond is crucial. The cis isomer, (Z)-2-Undecenal, while less common, would have a different three-dimensional shape, leading to a different fit with olfactory receptors and a distinct odor profile.

Molecular Mechanism of Reception

Odor perception begins with the binding of a volatile molecule to one or more Olfactory Receptors (ORs) located on the surface of olfactory sensory neurons in the nasal epithelium.[9] These ORs are G protein-coupled receptors (GPCRs), and their activation initiates a signaling cascade that results in a nerve impulse sent to the brain.[9][20]

The perception of aldehydes is particularly complex. While direct binding of the aldehyde to an OR is one mechanism, compelling evidence suggests an alternative pathway for a subset of aldehyde-specific receptors. It is proposed that these receptors recognize and are activated by the hydrated form of the aldehyde, the geminal (gem)-diol , which exists in equilibrium with the aldehyde in the aqueous environment of the nasal mucus.[21]

This hypothesis provides a chemical basis for the specificity of some ORs for aldehydes over other functional groups like ketones, which hydrate to a much lesser extent. The gem-diol presents a different set of hydrogen-bond donors and acceptors to the receptor's binding pocket, offering a highly specific recognition mechanism.[21] The brain then interprets the specific combination of activated ORs—a concept known as combinatorial coding—to generate the final, complex odor percept of "fatty, citrus, and green" that we associate with this compound.[22]

Conclusion and Future Directions

The olfactory profile of this compound is a well-defined but complex combination of aldehydic, fatty, citrus, and green notes, underpinned by its high potency. Rigorous characterization of this profile is achieved through the synergistic application of instrumental-sensory methods like GC-O and descriptive sensory analysis with highly trained human panels. These techniques provide the objective, quantifiable data necessary for applications in quality control, product development, and fundamental chemosensory research.

Understanding the structure-odor relationship and the molecular reception mechanisms, including the potential role of gem-diol intermediates, provides profound insight into the chemical logic of olfaction. Future research, particularly in the deorphanization of olfactory receptors, will further elucidate the specific ORs that respond to this compound, paving the way for a more predictive science of flavor and fragrance design.

References

- 1. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB019963) - FooDB [foodb.ca]

- 3. This compound | C11H20O | CID 5283356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. dlg.org [dlg.org]

- 6. Odor Detection by Humans of Lineal Aliphatic Aldehydes and Helional as Gauged by Dose–Response Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma [mdpi.com]

- 12. pfigueiredo.org [pfigueiredo.org]

- 13. aidic.it [aidic.it]

- 14. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]

- 15. Center for Dairy Research | Descriptive Sensory Analysis [cdr.wisc.edu]

- 16. download.e-bookshelf.de [download.e-bookshelf.de]

- 17. researchgate.net [researchgate.net]

- 18. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 19. Olfactory Sensitivity and Odor Structure-Activity Relationships for Aliphatic Carboxylic Acids in CD-1 Mice | PLOS One [journals.plos.org]

- 20. academic.oup.com [academic.oup.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Relationship between molecular structure, concentration and odor qualities of oxygenated aliphatic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-2-Undecenal: A Multifaceted Regulator of Biological Systems - A Technical Guide to its Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Undecenal, a medium-chain aliphatic aldehyde (C11H20O), is a volatile organic compound naturally occurring in a variety of plants and insects.[1][2] Renowned for its characteristic citrus and fruity aroma, it is widely utilized in the fragrance and flavor industries.[3][4][5] Beyond its organoleptic properties, this compound exhibits a remarkable spectrum of biological activities, functioning as a potent antifungal agent and an effective insect repellent.[6][7] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these diverse biological effects. We will dissect its mode of action in different biological systems, from the biophysical disruption of fungal membranes to the specific modulation of insect olfactory receptors. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols for mechanistic investigation, and insights into future research and development trajectories.

Introduction: The Chemical and Biological Landscape of this compound

This compound, also known as trans-2-Undecenal, is an α,β-unsaturated aldehyde.[1][8] Its chemical structure, featuring a reactive aldehyde group and a hydrophobic carbon tail, is central to its biological functionality. This dual chemical nature allows it to interact with both polar and non-polar environments, a key factor in its mechanisms of action.

| Property | Value | Source |

| Molecular Formula | C11H20O | [1][9] |

| Molecular Weight | 168.28 g/mol | [1] |

| CAS Number | 53448-07-0 | [8][9] |

| Appearance | Colorless to pale straw-colored liquid | [2] |

| Odor Profile | Fresh, fruity, citrus, waxy | [3][4] |

| Solubility | Insoluble in water; Soluble in oils and ethanol | [2] |

Found in plants like coriander (Coriandrum sativum) and as a component of the defensive secretions of certain insects, this compound plays a role in ecological interactions.[2][10] Its commercial applications are diverse, ranging from perfumery to registered use as an active ingredient in pest control products.[3][11] This guide will focus on the scientific underpinnings of its potent biological activities.

Core Mechanisms of Action

This compound employs distinct mechanisms to interact with different biological systems. These can be broadly categorized into nonspecific biophysical interactions and specific receptor-mediated signaling.

Antifungal Mechanism: A Biophysical Disruption of Fungal Cell Integrity

The antifungal properties of this compound have been notably demonstrated against the model yeast Saccharomyces cerevisiae. The primary mechanism is not based on a specific molecular target but rather on a broader biophysical assault on the fungal cell membrane.[6]

-

Core Concept: Nonionic Surfactant Activity : this compound acts as a nonionic surface-active agent. Its aliphatic chain integrates into the lipid bilayer of the fungal plasma membrane, disrupting its native structure and fluidity. This nonspecific disruption is a hallmark of the antifungal activity of medium-chain (C9-C12) (2E)-alkenals.[6]

-

Inhibition of Plasma Membrane H+-ATPase : A critical consequence of this membrane disruption is the inhibition of the plasma membrane H+-ATPase. This enzyme is vital for maintaining the electrochemical gradient across the fungal cell membrane, which drives nutrient uptake and pH homeostasis. By inhibiting this proton pump, this compound disrupts glucose-induced acidification, a key metabolic process.[6]

The fungicidal action is potent and not dependent on the growth stage or external pH.[6] The efficacy of (2E)-alkenals is correlated with their carbon chain length, with this compound (C11) being the most effective in a series tested from C5 to C14.[6]

Table 1: Antifungal Efficacy of (2E)-Alkenals against S. cerevisiae

| Compound | Chain Length | Minimum Fungicidal Concentration (MFC) |

| (2E)-Decenal | C10 | 12.5 µg/mL |

| (2E)-Undecenal | C11 | 6.25 µg/mL |

(Data sourced from Kubo et al., 2003)[6]

Insect Repellency: Specific Modulation of Olfactory Receptors

In contrast to its broad antifungal action, the insect repellent effect of this compound involves more specific interactions with molecular targets, namely the odorant receptors (ORs) located on the antennae of insects like the mosquito Aedes aegypti.[7] The mechanism is nuanced, with the molecule acting as both an activator (agonist) and an inhibitor (antagonist) depending on the specific receptor subtype.[7][12]

-

Core Concept: Dual Agonist/Antagonist Activity : Research on isolated Aedes aegypti ORs co-expressed in Xenopus oocytes reveals a complex modulatory role. This compound can activate one type of receptor in the absence of its primary odorant, while simultaneously inhibiting another receptor when its specific activating odorant is present.[7]

-

Receptor-Specific Interactions :

-